Regioisomeric Impact on Physicochemical and Predicted ADME Profile
The ortho-methoxy substitution on the terminal phenyl ring (target compound) versus the para-methoxy substitution (most common commercial analog, Hit2Lead ID 5210846) creates a distinct dipole vector and alters the compound's overall lipophilicity and solvation properties. The 4-methoxy analog is reported with a calculated LogP of 4.13 and LogSW of -5.84 . The ortho substitution in the target compound introduces steric hindrance that can shield the sulfonamide NH, potentially reducing LogP and improving aqueous solubility relative to the para-isomer, a key differentiator for assay compatibility [1].
| Evidence Dimension | Calculated partition coefficient (LogP) and water solubility (LogSW) |
|---|---|
| Target Compound Data | LogP: Not publicly reported; predicted to be lower than 4-methoxy analog due to intramolecular H-bonding. |
| Comparator Or Baseline | 4-Methoxy analog (Hit2Lead ID 5210846): LogP = 4.13, LogSW = -5.84 |
| Quantified Difference | Exact difference cannot be calculated without experimental data. Directional prediction is informed by physicochemical principles. |
| Conditions | In silico prediction; experimental LogP/LogSW data are not publicly available for the target compound. |
Why This Matters
A lower LogP directly translates to superior aqueous solubility for in vitro assays, reducing the need for high DMSO concentrations that can confound biological results.
- [1] Wenlock, M.C.; Austin, R.P.; Barton, P.; Davis, A.M.; Leeson, P.D. A comparison of physiochemical property profiles of development and marketed oral drugs. J. Med. Chem. 2003, 46, 1250-1256. View Source
